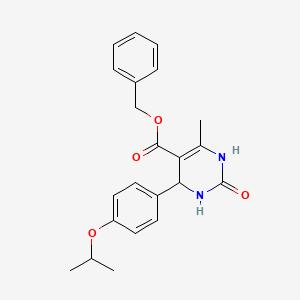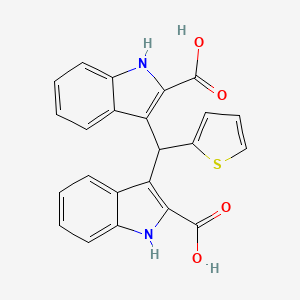
4-(1-adamantylsulfamoyl)-N-phenylbenzamide
概要
説明
4-(1-adamantylsulfamoyl)-N-phenylbenzamide is a compound that features an adamantane moiety, which is a polycyclic cage molecule with high symmetry and remarkable properties The adamantane structure is known for its rigidity, hydrophobicity, and thermal stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-adamantylsulfamoyl)-N-phenylbenzamide typically involves the introduction of the adamantyl group onto a benzamide scaffold. One common method is the reaction of 1-adamantylamine with 4-sulfamoylbenzoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(1-adamantylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
科学的研究の応用
4-(1-adamantylsulfamoyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
作用機序
The mechanism of action of 4-(1-adamantylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. It may act by inhibiting enzymes or modulating receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(1-adamantylsulfamoyl)-N-methylbenzamide
- 4-(1-adamantylsulfamoyl)-N-ethylbenzamide
- 4-(1-adamantylsulfamoyl)-N-propylbenzamide
Uniqueness
4-(1-adamantylsulfamoyl)-N-phenylbenzamide is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic amino acids in proteins. This can lead to stronger binding affinities and potentially more potent biological effects compared to its analogs with different substituents.
特性
IUPAC Name |
4-(1-adamantylsulfamoyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-22(24-20-4-2-1-3-5-20)19-6-8-21(9-7-19)29(27,28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h1-9,16-18,25H,10-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPRSLAIUWYXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-bromo-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4162531.png)

![1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4162542.png)
![1-[4-(4-Phenylmethoxyphenoxy)butyl]benzimidazole](/img/structure/B4162551.png)
![6-amino-1'-benzyl-2'-oxo-3-phenylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B4162557.png)

![4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162564.png)
![N~2~-{4-[(Dicyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4162569.png)
![N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]-2-phenylacetamide](/img/structure/B4162584.png)
![Cyclopentyl 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4162598.png)
![methyl 4-chloro-3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4162606.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162612.png)
![3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid](/img/structure/B4162613.png)
